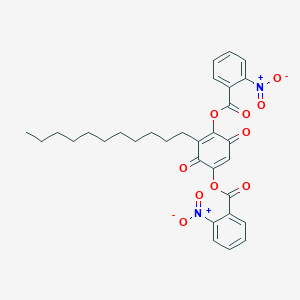
3,6-Dioxo-2-undecylcyclohexa-1,4-diene-1,4-diyl bis(2-nitrobenzoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dioxo-2-undecylcyclohexa-1,4-diene-1,4-diyl bis(2-nitrobenzoate): is a complex organic compound characterized by its unique structure, which includes a cyclohexa-1,4-diene ring substituted with two nitrobenzoate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dioxo-2-undecylcyclohexa-1,4-diene-1,4-diyl bis(2-nitrobenzoate) typically involves the following steps:
Formation of the cyclohexa-1,4-diene ring: This can be achieved through the self-condensation of diethyl acetonedicarboxylate, followed by oxidation with nitrogen oxides in the presence of Molecular Sieve 4A.
Attachment of the undecyl group: The undecyl group can be introduced via a Friedel-Crafts alkylation reaction using undecyl chloride and an appropriate catalyst.
Introduction of nitrobenzoate groups: The final step involves the esterification of the cyclohexa-1,4-diene ring with 2-nitrobenzoic acid under acidic conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexa-1,4-diene ring, leading to the formation of quinone derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives, which can further participate in various substitution reactions.
Substitution: The nitrobenzoate groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoate derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, forming complexes with transition metals that can act as catalysts in organic reactions.
Materials Science: It can be incorporated into polymers to modify their properties, such as increasing thermal stability or altering mechanical strength.
Biology:
Bioconjugation: The nitrobenzoate groups can be used to attach the compound to biomolecules, facilitating the study of biological processes.
Medicine:
Drug Delivery: The compound’s unique structure allows it to be used in the design of drug delivery systems, where it can help in the controlled release of therapeutic agents.
Industry:
Coatings and Adhesives: The compound can be used in the formulation of high-performance coatings and adhesives due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism by which 3,6-Dioxo-2-undecylcyclohexa-1,4-diene-1,4-diyl bis(2-nitrobenzoate) exerts its effects depends on its application:
Catalysis: It acts as a ligand, coordinating with metal centers to form active catalytic species.
Bioconjugation: The nitrobenzoate groups facilitate the formation of covalent bonds with biomolecules, enabling the study of protein interactions and cellular processes.
Drug Delivery: The compound can encapsulate therapeutic agents, releasing them in response to specific stimuli such as pH or temperature changes.
Comparaison Avec Des Composés Similaires
3,6-Dioxocyclohexa-1,4-diene-1,2,4,5-tetracarboxylic acid dianhydride: This compound shares the cyclohexa-1,4-diene core but has different functional groups, leading to distinct chemical properties and applications.
3,3’-[(3,6-Dioxo-1,4-cyclohexadiene-1,4-diyl)diimino]bis(N-benzyl-N,N-diethyl-1-propanaminium): This compound has a similar diene structure but includes imino and ammonium groups, making it useful in different contexts such as ionic liquids.
Uniqueness: The presence of both undecyl and nitrobenzoate groups in 3,6-Dioxo-2-undecylcyclohexa-1,4-diene-1,4-diyl bis(2-nitrobenzoate) makes it unique, providing a combination of hydrophobic and reactive sites that can be exploited in various applications.
Propriétés
Numéro CAS |
920757-63-7 |
|---|---|
Formule moléculaire |
C31H32N2O10 |
Poids moléculaire |
592.6 g/mol |
Nom IUPAC |
[4-(2-nitrobenzoyl)oxy-3,6-dioxo-5-undecylcyclohexa-1,4-dien-1-yl] 2-nitrobenzoate |
InChI |
InChI=1S/C31H32N2O10/c1-2-3-4-5-6-7-8-9-10-17-23-28(35)27(42-30(36)21-15-11-13-18-24(21)32(38)39)20-26(34)29(23)43-31(37)22-16-12-14-19-25(22)33(40)41/h11-16,18-20H,2-10,17H2,1H3 |
Clé InChI |
DPVIXVNAMBUWEF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC1=C(C(=O)C=C(C1=O)OC(=O)C2=CC=CC=C2[N+](=O)[O-])OC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


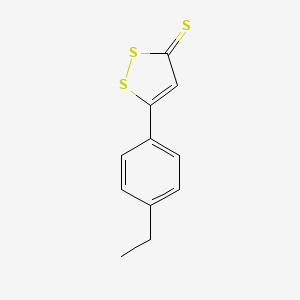
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxyacetate](/img/structure/B12619630.png)
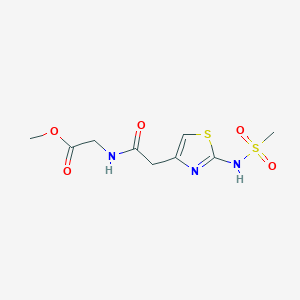
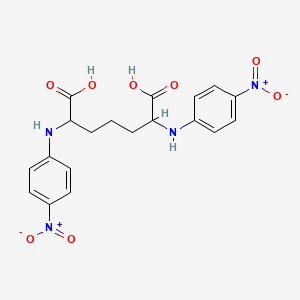
![N-(3-((4-isopropylphenyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B12619639.png)
![(3S,3'aR,8'aS,8'bS)-2'-(2-chloro-4-nitrophenyl)-5-fluorospiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12619640.png)
![1-[2-(2-Methylphenyl)-1-phenylethenyl]pyrrolidine](/img/structure/B12619667.png)
![1-[3-(3-Chlorophenyl)-1-phenylpropoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B12619671.png)
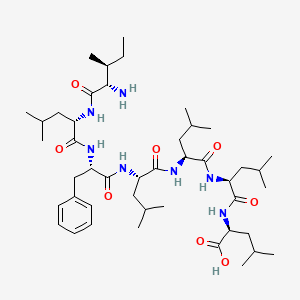
![2-[2-(2,4-Difluorophenyl)-2-oxoethyl]cyclohept-2-en-1-one](/img/structure/B12619677.png)
![N-[1-(3,3-Diphenylpropyl)piperidin-4-YL]-N-methylhexanamide](/img/structure/B12619684.png)
![1-[2-(4-Chlorophenyl)-2-oxoethyl]pyrimidin-2(1H)-one](/img/structure/B12619687.png)
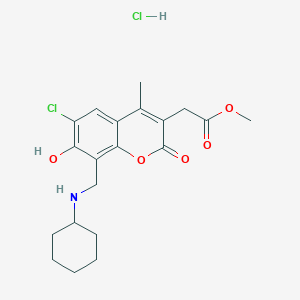
![1-[4-(4-Ethylphenyl)phenyl]-2-fluoro-4-propylbenzene](/img/structure/B12619710.png)
